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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylpyridine

CAS No.: 177976-31-7

Cat. No.: B065119

Get Quote

Introduction
3-(Chloromethyl)-5-phenylpyridine is a key building block in medicinal chemistry and

materials science, valued for its unique combination of a reactive chloromethyl group and a

bioisosteric phenylpyridine scaffold. Its utility in the synthesis of novel drug candidates and

functional materials necessitates a thorough understanding of its structural and electronic

properties. This technical guide provides an in-depth analysis of the spectroscopic data for 3-
(Chloromethyl)-5-phenylpyridine, offering researchers, scientists, and drug development

professionals a comprehensive reference for its characterization using Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The interpretation of this data is crucial for confirming the molecule's identity, purity, and for

predicting its reactivity in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview
The structure of 3-(Chloromethyl)-5-phenylpyridine, with its distinct aromatic and aliphatic

regions, gives rise to a characteristic spectroscopic fingerprint. The pyridine ring, substituted at
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the 3- and 5-positions, and the phenyl ring, will exhibit signals in the aromatic region of the

NMR spectrum. The chloromethyl group provides a key diagnostic signal in the aliphatic region.

In IR spectroscopy, characteristic vibrations of the C-H, C=C, C=N, and C-Cl bonds will be

observed. Mass spectrometry will reveal the molecular weight and characteristic fragmentation

patterns, providing further structural confirmation.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12,
fontcolor="#202124"]; edge [color="#5F6368"];

N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="0.75,0.433!"]; C3 [label="C",

pos="0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="-0.75,-0.433!"]; C6

[label="C", pos="-0.75,0.433!"];

C7 [label="CH₂Cl", pos="1.6,-0.8!"];

C8 [label="C", pos="-1.5,-1.2!"]; C9 [label="C", pos="-1.5,-2.0!"]; C10 [label="C",

pos="-2.25,-2.433!"]; C11 [label="C", pos="-3.0,-2.0!"]; C12 [label="C", pos="-3.0,-1.2!"]; C13

[label="C", pos="-2.25,-0.767!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C3 -- C7; C5 -- C8;

C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

H2 [label="H", pos="1.2,0.8!"]; H4 [label="H", pos="0,-1.5!"]; H6 [label="H", pos="-1.2,0.8!"];

C2 -- H2; C4 -- H4; C6 -- H6; }

Caption: Molecular structure of 3-(Chloromethyl)-5-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

3-(Chloromethyl)-5-phenylpyridine. The electronegativity of the nitrogen atom in the pyridine

ring and the substituents significantly influence the chemical shifts of the protons and carbons.

[1][2][3]
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¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-

10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons of the

pyridine ring, the phenyl ring, and the chloromethyl group. The pyridine protons are generally

deshielded due to the electron-withdrawing effect of the nitrogen atom.[1][4]

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-2 (Pyridine) 8.8 - 9.0 d ~2.0

H-6 (Pyridine) 8.6 - 8.8 d ~2.0

H-4 (Pyridine) 7.9 - 8.1 t ~2.0

Phenyl Protons 7.3 - 7.6 m -

-CH₂Cl 4.6 - 4.8 s -

Pyridine Protons: The protons at positions 2 and 6 are expected to appear at the lowest field

due to their proximity to the nitrogen atom. They will likely appear as doublets due to

coupling with the H-4 proton. The H-4 proton will appear as a triplet (or more accurately, a

doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.

Phenyl Protons: The five protons of the phenyl group will resonate in the typical aromatic

region and will likely appear as a complex multiplet.

Chloromethyl Protons: The two protons of the chloromethyl group will appear as a sharp

singlet in the aliphatic region, shifted downfield due to the electronegative chlorine atom.

¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum is typically acquired using the same sample

prepared for ¹H NMR analysis. Proton-decoupled mode is used to simplify the spectrum to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.aip.org/aip/jcp/article-pdf/24/2/469/18808011/469_1_online.pdf
https://cdnsciencepub.com/doi/10.1139/v57-196
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


single lines for each unique carbon atom.

Interpretation: The ¹³C NMR spectrum will provide information on the number and electronic

environment of the carbon atoms in the molecule. The pyridine carbons are deshielded,

particularly those adjacent to the nitrogen.[3]

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2 (Pyridine) 150 - 153

C-6 (Pyridine) 148 - 151

C-4 (Pyridine) 135 - 138

C-5 (Pyridine) 134 - 137

C-3 (Pyridine) 132 - 135

Phenyl C (ipso) 137 - 140

Phenyl C (ortho, meta, para) 127 - 130

-CH₂Cl 44 - 47

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Interpretation: The IR spectrum of 3-(Chloromethyl)-5-phenylpyridine will exhibit

characteristic absorption bands for the aromatic rings and the chloromethyl group.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch (-CH₂Cl) 2920 - 2980 Medium

Aromatic C=C and C=N

Stretch
1400 - 1600 Strong

C-H Bend (in-plane and out-of-

plane)
1000 - 1300 Medium

C-Cl Stretch 650 - 800 Strong

The C-Cl stretching vibration is a particularly useful diagnostic peak for confirming the presence

of the chloromethyl group.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques,

such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is

introduced into the mass spectrometer where it is bombarded with high-energy electrons.

Interpretation: The molecular ion peak ([M]⁺) will be observed at a mass-to-charge ratio (m/z)

corresponding to the molecular weight of 3-(Chloromethyl)-5-phenylpyridine (C₁₂H₁₀ClN,

MW = 203.67 g/mol ). The presence of chlorine will be indicated by an isotopic peak at [M+2]⁺

with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern will be influenced by the stability of the resulting ions. A key

fragmentation pathway is the loss of a chlorine radical to form a stable benzylic-type

carbocation.[7][8][9][10]

graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge
[fontname="Helvetica", fontsize=9, color="#5F6368"];
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M [label="[C₁₂H₁₀ClN]⁺˙\nm/z = 203/205", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1

[label="[C₁₂H₁₀N]⁺\nm/z = 168", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="

[C₁₁H₈N]⁺\nm/z = 154", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₆H₅]⁺\nm/z =

77", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- Cl•"]; F1 -> F2 [label="- CH₂"]; M -> F3 [label="- C₆H₅NCl"]; }

Caption: Proposed key fragmentation pathway for 3-(Chloromethyl)-5-phenylpyridine in EI-
MS.

Expected Key Fragments:

m/z Proposed Fragment Ion Formation Pathway

203/205 [C₁₂H₁₀ClN]⁺˙ Molecular Ion

168 [C₁₂H₁₀N]⁺ Loss of Cl radical

167 [C₁₂H₉N]⁺˙ Loss of HCl

154 [C₁₁H₈N]⁺ Loss of CH₂ from m/z 168

77 [C₆H₅]⁺ Phenyl cation

The base peak in the spectrum is likely to be the m/z 168 fragment due to the stability of the

resulting cation.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the characterization of 3-(Chloromethyl)-5-phenylpyridine. By combining the

insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of

this important synthetic intermediate. The detailed interpretation of the expected spectral data,

grounded in established spectroscopic principles for related chemical classes, serves as a

valuable resource for scientists engaged in the synthesis and application of novel pyridine-

based compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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